
3-Isopropyl-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2-methoxypyridine: is an organic compound belonging to the class of pyridines It is characterized by the presence of an isopropyl group and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 2-methoxypyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines with various functional groups.
Scientific Research Applications
Chemistry: 3-Isopropyl-2-methoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in various coupling reactions, such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Isobutyl-2-methoxypyrazine: This compound is similar in structure but contains an isobutyl group instead of an isopropyl group.
2-Methoxy-3-(1-methylethyl)pyrazine: Another related compound with a similar methoxy and alkyl substitution pattern.
Uniqueness: 3-Isopropyl-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methoxy-3-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-5-4-6-10-9(8)11-3/h4-7H,1-3H3 |
InChI Key |
DQTIPNUAOHPMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


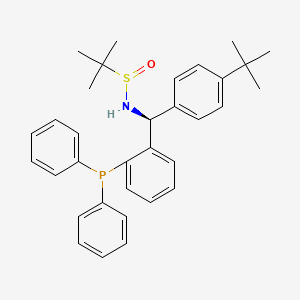
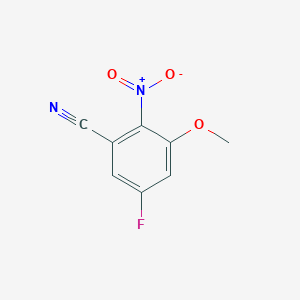
![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)

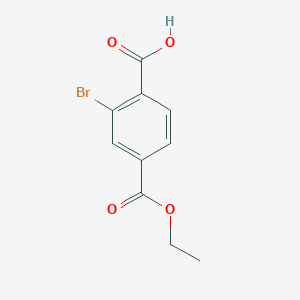
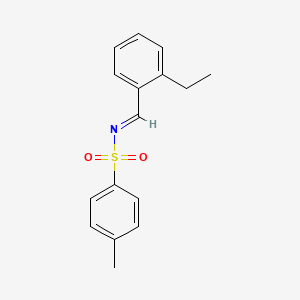
![Ethyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13650827.png)


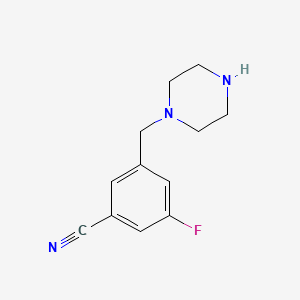
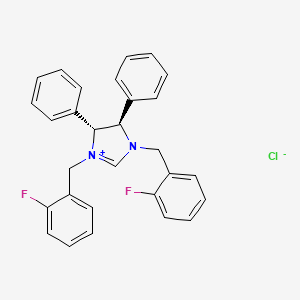
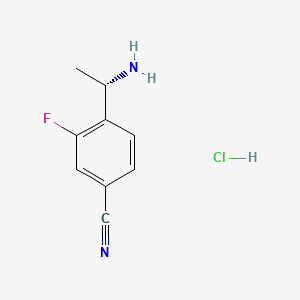
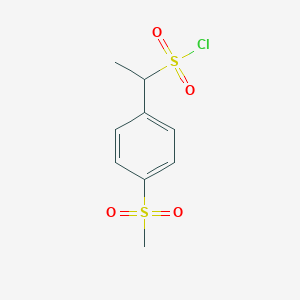
![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)
